2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound. It is part of a class of compounds known for their potential therapeutic applications, particularly as inhibitors of specific protein targets involved in various diseases, including cancer .
Preparation Methods
The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethyl and fluorobenzoyl groups. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole ring. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to form derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of bromodomains, which are involved in the regulation of gene expression
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression. By inhibiting bromodomains, the compound can modulate gene expression and potentially treat diseases like cancer .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which also act as bromodomain inhibitors. 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitutions, which enhance its binding affinity and selectivity for bromodomains. Other similar compounds include:
- [1,2,4]triazolo[4,3-b]pyridazine-based energetic materials .
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives .
[1,2,4]triazolo[4,3-b]pyridazine derivatives: with different substituents.
Properties
Molecular Formula |
C20H21FN6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN6O/c1-2-17-22-23-18-7-8-19(24-27(17)18)25-9-13-11-26(12-14(13)10-25)20(28)15-5-3-4-6-16(15)21/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
WFSBLVAUGSCTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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